molecular formula C18H22N4O3 B2641995 3-(3-cyanomorpholine-4-carbonyl)-N-phenylpiperidine-1-carboxamide CAS No. 1825359-31-6

3-(3-cyanomorpholine-4-carbonyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2641995
CAS No.: 1825359-31-6
M. Wt: 342.399
InChI Key: GFQZOKSNHINNMT-UHFFFAOYSA-N
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Description

The compound “3-(3-cyanomorpholine-4-carbonyl)-N-phenylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals due to its ability to mimic a variety of bioactive molecules . The molecule also contains a morpholine ring, which is often used in drug design for its polarity and ability to form hydrogen bonds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a phenyl group, and a cyanomorpholine group . The exact three-dimensional structure would depend on the stereochemistry at the various chiral centers in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, the aromatic phenyl group, and the nitrile group in the cyanomorpholine ring . These functional groups could potentially undergo a variety of chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs that contain piperidine or morpholine rings act by interacting with biological receptors or enzymes .

Properties

IUPAC Name

3-(3-cyanomorpholine-4-carbonyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c19-11-16-13-25-10-9-22(16)17(23)14-5-4-8-21(12-14)18(24)20-15-6-2-1-3-7-15/h1-3,6-7,14,16H,4-5,8-10,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQZOKSNHINNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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